Enantiomeric Excess: (R)-Oxalate vs. Racemic Hydrochloride
The (R)-oxalate salt (1187927-13-4) is commercially supplied with a validated enantiomeric excess (ee) of 96%, as determined by chiral HPLC , whereas the racemic hydrochloride (477585-43-6) is sold as a racemic mixture without specification of enantiomeric composition, confirmed by its vendor description as the amino-(tetrahydropyran-4-yl)acetic acid methyl ester hydrochloride without stereochemical designation . A 96% ee value for the (R)-oxalate translates to an enantiomeric ratio of 98:2 (R:S), which is critical for asymmetric syntheses where the S-enantiomer may produce a distinct biological or pharmacological profile [1].
| Evidence Dimension | Enantiomeric excess (ee) – chiral purity specification |
|---|---|
| Target Compound Data | 96% ee (R-enantiomer) |
| Comparator Or Baseline | Racemic hydrochloride (CAS 477585-43-6): 0% ee (racemic mixture, 1:1 R:S) |
| Quantified Difference | 96% ee vs. 0% ee; effective 49:1 enrichment in the target enantiomer over the racemate |
| Conditions | Chiral HPLC analysis per vendor certificate of analysis; (R)-oxalate specified at 96% ee |
Why This Matters
Procurement of a pre-resolved, high-ee building block eliminates the need for in-house chiral resolution, saving 1–2 synthetic steps and avoiding yield losses typical of preparative chiral separations (~50% theoretical maximum from a racemate).
- [1] Biftu, T. et al. US Patent 9,278,976 B2. Aminotetrahydropyrans as dipeptidyl peptidase-IV inhibitors for the treatment of diabetes. Describes enantiomer-specific DPP-IV inhibitor activity. View Source
